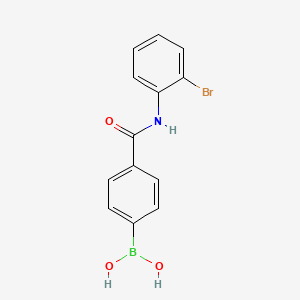
(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid
Übersicht
Beschreibung
“(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H11BBrNO3 . It is used in various scientific research and has immense potential for various applications, including drug discovery, organic synthesis, and pharmaceutical development.
Synthesis Analysis
The synthesis of boronic acids, including “(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid”, can be achieved through several methods. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of “(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid” is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . The compound has a planar structure with a minor bend around the C-B bond .Chemical Reactions Analysis
Boronic acids, including “(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid”, are known to catalyze the formation of amide bonds from amines and carboxylic acids . They are also used to promote greener amidations of carboxylic acids and amines in catalytic amounts .Physical And Chemical Properties Analysis
“(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid” is a solid compound . Its molecular weight is 319.95 g/mol . The compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Phenylboronic acid derivatives, including 4-(2-Bromophenylcarbamoyl)phenylboronic acid , have been explored for their potential in biomedical applications. One significant application is their role as glucose-sensitive polymers, which can enable self-regulated insulin release in diabetes treatment. They also serve as diagnostic agents and have applications in wound healing and tumor targeting .
Organic Synthesis
The boronic acid functional group present in these compounds is a valuable reagent in organic synthesis. It is particularly useful in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds between a boronic acid and a haloaryl compound.
Glucose Sensing
Phenylboronic acids are known for their ability to sense glucose levels rapidly. A derivative of phenylboronic acid has been used to create a functionalized carbon dot for fluorescent sensing of glucose in blood, indicating potential applications in diabetes management .
Glycosylated Hemoglobin Measurement
The capacity of phenylboronic acids to form complexes with sugars has been utilized in designing biosensors for detecting glycosylated hemoglobin from blood, a method that provides better diabetes detection .
Wirkmechanismus
Target of Action
The primary target of the compound (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The compound (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is susceptible to hydrolysis, especially at physiological ph . This could potentially impact its bioavailability.
Result of Action
The result of the action of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds .
Action Environment
The action of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is influenced by environmental factors such as pH . The rate of its hydrolysis reaction is considerably accelerated at physiological pH , which could influence its efficacy and stability.
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-[(2-bromophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKKVGHDIYNFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657084 | |
| Record name | {4-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
874288-01-4 | |
| Record name | B-[4-[[(2-Bromophenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



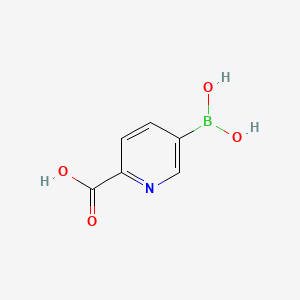


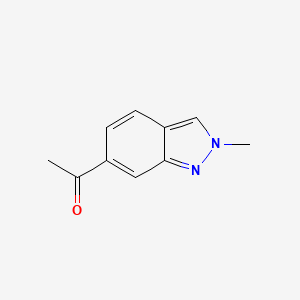
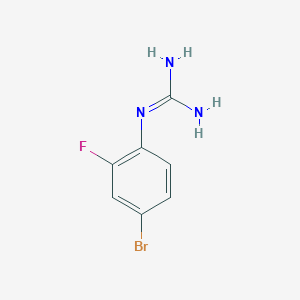
![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)
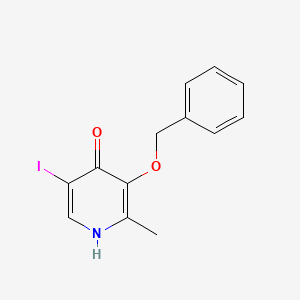
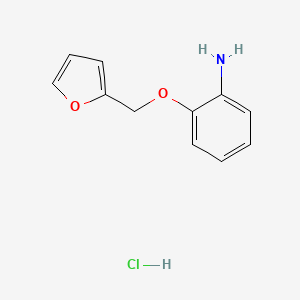
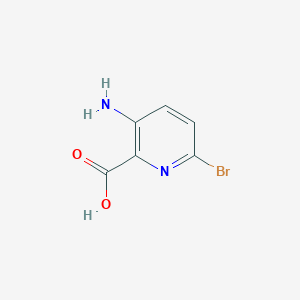
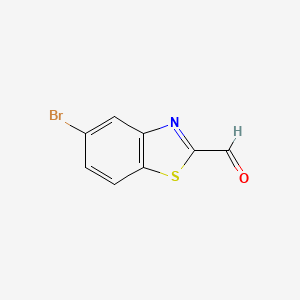
![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)
![2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1519840.png)

